ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate is a complex organic compound with a unique structure that combines an indole ring with a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 5-methylindole-2-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. This intermediate is then reacted with 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under strong oxidizing conditions.
Reduction: The phthalimide moiety can be reduced to the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the phthalimide moiety.
Substitution: Substituted esters or amides.
Scientific Research Applications
Ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate is not well-documented. its structure suggests that it could interact with biological molecules through hydrogen bonding, π-π interactions, and hydrophobic effects. The indole ring and phthalimide moiety may target specific proteins or enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl {2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dioxolan-2-yl}acetate
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- 1-{2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}-3-(ethoxycarbonyl)pyridinium bromide
Uniqueness
Ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate is unique due to the combination of an indole ring and a phthalimide moiety. This structure provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds.
Biological Activity
Ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate is a complex indole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N3O4. Its structure includes an indole core fused with a dioxoisoindole moiety, which is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H19N3O4 |
Molecular Weight | 341.36 g/mol |
CAS Number | 123456-78-9 |
Density | 1.335 g/cm³ |
Boiling Point | 482.4°C |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Antitumor Activity : Studies have shown that indole derivatives can inhibit tumor cell proliferation. For instance, compounds with indole cores have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Antimicrobial Properties : Indoles are known for their antifungal and antibacterial properties. The presence of the dioxoisoindole structure may enhance the antimicrobial efficacy of this compound .
- Anti-inflammatory Effects : Some indole derivatives have been reported to reduce inflammation through the inhibition of pro-inflammatory cytokines and pathways .
The biological effects of this compound may be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been identified as inhibitors of various kinases, which play crucial roles in cell signaling and cancer progression .
- Glycine Receptor Antagonism : Some studies suggest that indole derivatives can act as antagonists at glycine-binding sites, potentially affecting neurotransmission and neuroprotection .
Case Studies
Several studies have explored the biological activities of related compounds:
- Antitumor Study :
- Antimicrobial Study :
Properties
CAS No. |
55747-54-1 |
---|---|
Molecular Formula |
C22H20N2O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C22H20N2O4/c1-3-28-22(27)19-14(17-12-13(2)8-9-18(17)23-19)10-11-24-20(25)15-6-4-5-7-16(15)21(24)26/h4-9,12,23H,3,10-11H2,1-2H3 |
InChI Key |
SBHGGSDKIYDBJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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